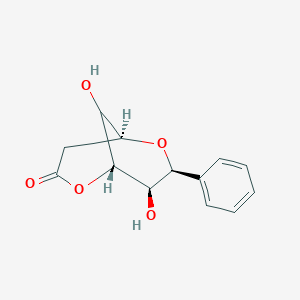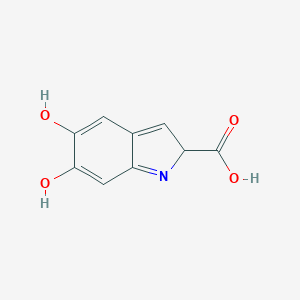
1-(6-Aminohexylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Aminohexylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AHAP, and it is a platinum-based drug that has shown promising results in the treatment of cancer.
科学的研究の応用
AHAP has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been tested against a variety of cancer cell lines. AHAP has also been studied for its potential use as a fluorescent probe for the detection of DNA damage. Additionally, AHAP has been used as a tool for studying the mechanism of action of platinum-based drugs.
作用機序
AHAP exerts its anticancer effects by binding to DNA and forming adducts that interfere with DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death. AHAP has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
AHAP has been shown to have low toxicity in vitro and in vivo. It has been shown to selectively target cancer cells while sparing normal cells. AHAP has also been shown to have a long half-life, which makes it an attractive candidate for clinical use.
実験室実験の利点と制限
One advantage of AHAP is its high selectivity for cancer cells. This makes it a valuable tool for studying the mechanism of action of platinum-based drugs. However, AHAP is also highly reactive and can form adducts with other biomolecules, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of AHAP. One area of research is the development of new synthetic methods that can produce AHAP with higher yields and purity. Another area of research is the development of new applications for AHAP, such as its use as a fluorescent probe for the detection of DNA damage in living cells. Additionally, further studies are needed to fully understand the mechanism of action of AHAP and to determine its potential for clinical use.
Conclusion:
In conclusion, 1-(6-Aminohexylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is a chemical compound that has shown promising results in scientific research. Its anticancer properties and low toxicity make it an attractive candidate for clinical use. Further research is needed to fully understand its mechanism of action and to develop new applications for this compound.
合成法
The synthesis of AHAP involves the reaction of 1,4-diaminobutane with 9,10-anthraquinone-2,6-disulfonic acid to form the intermediate compound, 1-(6-aminohexylamino)anthraquinone-2,6-disulfonic acid. This intermediate is then reacted with platinum(II) chloride and nitrate to form AHAP. The synthesis method has been optimized to produce high yields of AHAP with minimal impurities.
特性
CAS番号 |
139164-39-9 |
|---|---|
分子式 |
C20H28ClN5O5Pt |
分子量 |
649 g/mol |
IUPAC名 |
1-(6-aminohexylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate |
InChI |
InChI=1S/C20H22N2O2.ClH.NO3.2H3N.Pt/c21-12-5-1-2-6-13-22-17-11-7-10-16-18(17)20(24)15-9-4-3-8-14(15)19(16)23;;2-1(3)4;;;/h3-4,7-11,22H,1-2,5-6,12-13,21H2;1H;;2*1H3;/q;;-1;;;+2/p-1 |
InChIキー |
PJKHFCDYCJTANN-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.N.N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.N.N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
同義語 |
1-(6-aminohexylamino)anthracene-9,10-dione, azane, platinum(+2) cation , chloride, nitrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)


![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)
![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)

![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)